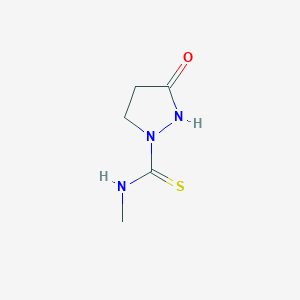![molecular formula C28H26N4O2S2 B2691548 1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea CAS No. 254887-82-6](/img/structure/B2691548.png)
1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea is a useful research compound. Its molecular formula is C28H26N4O2S2 and its molecular weight is 514.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
A notable application of thiourea derivatives, including compounds structurally similar to the specified chemical, is in the inhibition of carbonic anhydrase (CA). These compounds have been synthesized and tested for their inhibitory activity against the carbonic anhydrase enzyme, which plays a crucial role in pH regulation in the body. Thiourea derivatives have shown potential in inhibiting different isozymes of carbonic anhydrase, suggesting their utility in treating conditions like glaucoma by lowering intraocular pressure and possibly serving as diuretics or in the management of neurological disorders where CA activity modulation is beneficial (Korkmaz et al., 2015); (Casini et al., 2000).
Corrosion Inhibition
Thiourea derivatives also exhibit applications in the field of corrosion inhibition, particularly for protecting metals in acidic environments. Studies have shown that thiourea compounds can significantly inhibit the corrosion of mild steel in acidic media, making them valuable in extending the life and maintaining the integrity of metal structures and components in industrial settings (Özcan et al., 2004).
Anticancer Activities
Research into the cytotoxicity of thiourea derivatives against cancer cell lines has identified some compounds with promising anticancer properties. These studies involve synthesizing thiourea derivatives and evaluating their efficacy in inhibiting the growth of cancer cells, contributing to the development of novel anticancer drugs (Ruswanto et al., 2015).
Crystal Engineering
In the realm of crystal engineering, thiourea derivatives have been utilized for their ability to form stable and predictable crystal structures through hydrogen bonding interactions. This property is exploited in designing and synthesizing materials with specific crystalline arrangements for applications in materials science and nanotechnology (Paisner et al., 2010).
Synthesis of Novel Compounds
Thiourea derivatives serve as intermediates in the synthesis of a wide range of heterocyclic compounds, including those with potential antibacterial activities. The versatility of thiourea chemistry allows for the creation of compounds with diverse biological activities, opening avenues for the discovery of new therapeutic agents (Azab et al., 2013).
Eigenschaften
IUPAC Name |
1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S2/c1-22-17-19-26(20-18-22)36(33,34)21-29-27(23-11-5-2-6-12-23)30-28(35)31-32(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H2,29,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFVHBQJHWCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/N=C(\C2=CC=CC=C2)/NC(=S)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2691473.png)


![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)


![Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate](/img/structure/B2691485.png)
![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2691488.png)